Enhanced Solubility in Biologically Relevant Solvents vs. N-Arachidonoyl-GABA
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) demonstrates enhanced solubility in key organic solvents compared to its non-hydroxylated analog, N-arachidonoyl-GABA (NAGABA). While quantitative solubility data for NAGABA is not directly provided in vendor datasheets, NAG-3H-ABA exhibits defined solubility of 20 mg/mL in DMF, 15 mg/mL in DMSO, and 30 mg/mL in ethanol [1]. This represents a practical advantage for in vitro and in vivo formulation, as the presence of the 3-hydroxy group is known to increase hydrogen bonding capacity, potentially improving dissolution in polar aprotic and protic solvents.
| Evidence Dimension | Solubility in organic solvents |
|---|---|
| Target Compound Data | DMF: 20 mg/mL; DMSO: 15 mg/mL; Ethanol: 30 mg/mL |
| Comparator Or Baseline | N-arachidonoyl-GABA (NAGABA, CAS 128201-89-8) — specific solubility values not reported in datasheets |
| Quantified Difference | NAG-3H-ABA provides defined solubility metrics; NAGABA lacks comparable reported data |
| Conditions | Solubility data from vendor technical datasheet (Cayman Chemical); solvents as listed |
Why This Matters
Defined solubility metrics for NAG-3H-ABA enable precise formulation for experimental workflows, reducing the risk of precipitation or inconsistent dosing that may occur with less well-characterized analogs.
- [1] Cayman Chemical. N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid (Product Datasheet, Item No. 33528). View Source
